Benzo-15-crown-5
Overview
Description
Synthesis Analysis
The synthesis of Benzo-15-crown-5 and its derivatives involves several methodologies, focusing on the strategic assembly of the crown ether framework. Notably, one method describes the synthesis of 15-(pyrrol-1-yl)methyl[benzo-15-crown-5], where electrochemical oxidation in acetonitrile yields a conducting polymeric film, highlighting the versatility of benzo-15-crown-5 derivatives in material science applications (Bartlett et al., 1991). Additionally, novel synthetic routes have been developed for double-armed benzo-15-crown-5 lariats, showing enhanced cation selectivity profiles through alkyl side chain modification (Liu et al., 2000).
Molecular Structure Analysis
The molecular structure of Benzo-15-crown-5 is characterized by its crown-shaped ether ring, capable of hosting metal ions. Structural analyses have revealed that slight modifications in the ether structure can significantly impact its complexation properties and ion selectivity. For instance, studies on benzo-15-crown-5 derivatives have shown that these modifications can alter the stability and selectivity of metal ion complexes, demonstrating the molecule's adaptability in binding different ions (Vedernikov et al., 2010).
Chemical Reactions and Properties
Benzo-15-crown-5 participates in various chemical reactions, primarily through its ether linkages, which interact with metal ions to form stable complexes. These reactions are crucial for its applications in ion-selective sensors and phase transfer catalysis. The compound's ability to form complexes with metal ions, such as sodium and potassium, is a fundamental property that has been extensively studied (Şener Cemaloğlu et al., 2020).
Physical Properties Analysis
The physical properties of Benzo-15-crown-5 , including solubility, melting point, and electrical conductivity, are influenced by its molecular structure and the nature of its complexes. For example, the synthesis and properties of 3,5-dinitro-N-(4’-benzo-15-crown-5)-benzamide derivatives have been investigated, revealing insights into the hydrophobic character and stability constants of its supramolecular complexes (Bărăţoiu et al., 2008).
Chemical Properties Analysis
The chemical properties of Benzo-15-crown-5 are characterized by its ability to form selective and stable complexes with various metal ions. This selectivity is attributed to the size of the ether ring and the electronic properties of the oxygen atoms within the molecule. The synthesis and selective binding for metal ions of double-armed benzo-15-crown-5 derivatives exemplify the tailored chemical properties that can be achieved through structural modification, enhancing selectivity for specific metal ions (Jian, 2005).
Scientific Research Applications
Lithium Isotope Extraction in Nuclear Technology : A method was developed for synthesizing benzo-15-crown-5, a promising extractant of lithium isotopes used in nuclear technology. The synthesis involved a two-component condensation, followed by extraction with hexane or vacuum distillation. The study optimized synthesis conditions, identified impurities, and adapted the technique to a pilot industrial plant, achieving over 98% purity in the product (ChemChemTech, 2023).
Ionophoric Activity for Potassium Ion Selectivity : Benzo-15-crown-5 has properties of potassium ionophores, making it useful in ion-selective electrodes and modifying the permeability of biological membranes. Its structure allows complex formation with Na+ ions and larger cations, with alkyl group introduction into the benzene ring enhancing its membrane activity (Chemistry of Natural Compounds, 1979).
Heterogeneous Catalysis in Acetylation : The study investigated the heterogeneous catalytic acetylation of benzo-15-crown-5 using solid Lewis acids. The catalysts varied based on the transition metal ions introduced, with Sn-exchanged K10 showing the best catalytic properties. The optimal conditions yielded a 90% production rate of 4'-acetyl-benzo-15-crown-5 (Journal of Molecular Catalysis A-chemical, 2000).
Alkali Metal Cation Recognition : Benzo-15-crown-5 was covalently immobilized on a glassy carbon electrode to study its complexation ability with alkali metal cations. Electrochemical methods were used to characterize this interaction, revealing an adsorption order of K+ > Na+ > Rb+ > Li+ > Cs+, indicating a cooperative association between K+ and benzo-15-crown-5 groups (Journal of Electroanalytical Chemistry, 2004).
Alkali Metal Cation Complex Stability : The formation of alkali metal cation complexes with benzo-15-crown-5 in various organic solvents was studied using cyclic voltammetry. The stability of these complexes was analyzed in relation to solvent properties, contributing to understanding the behavior of these complexes in nonaqueous media (Journal of Coordination Chemistry, 1999).
Potassium-Selective Sensors : Benzo-15-crown-5 functionalized polymer brushes were developed for a potassium-selective quartz crystal microbalance sensor. This sensor demonstrated selective potassium ion detection, even in the presence of excess sodium ions, with tunable sensitivity based on brush thickness (Advanced Materials, 2010).
Transition Metal Picrate Complexes : The study synthesized benzo-15-crown-5 adducts with transition metals and analyzed their properties. It was found that benzo-15-crown-5 acts as a second-sphere ligand, associating with the metal ion via hydrogen bonding of the coordinating water molecule (Polyhedron, 1998).
Extraction of Alkali Metal Picrates : Benzo-15-crown-5 was used to extract alkali metal picrates into benzene, forming complexes with the metals. The study provided insights into the extraction equilibrium constants and the synergistic formation constants of these complexes in benzene solution (Bulletin of the Chemical Society of Japan, 1981).
Lithium Recovery from Spent Lithium-Ion Batteries : Benzo-15-crown-5 ether was used to selectively extract lithium from the leaching solution of spent lithium-ion batteries. The study combined experimental research with density functional theory calculations, revealing the preferential combination of benzo-15-crown-5 with lithium ions in solution (Separation and Purification Technology, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEPSTUXZLEUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161511 | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-15-crown-5 | |
CAS RN |
14098-44-3 | |
Record name | Benzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14098-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.